1-(2-Bromoethoxy)-4-ethoxybenzene
Description
Contextual Significance of Aryl Ethers with Alkyl Halide Functionality
Aryl ethers containing an alkyl halide moiety are of considerable importance in organic synthesis. The ether linkage is a common structural motif in a vast array of natural products and pharmaceuticals, valued for its general stability. nih.gov The presence of an alkyl halide, such as a bromoethyl group, introduces a reactive site for nucleophilic substitution reactions. mnstate.edu This bifunctionality allows for the sequential or sometimes one-pot introduction of different molecular fragments, enabling the construction of elaborate molecules. These compounds serve as crucial intermediates in the synthesis of more complex structures, including polymers, dyes, and, significantly, bioactive molecules for medicinal applications. nih.govlibretexts.org The aromatic ring itself can also undergo electrophilic substitution, adding another layer of synthetic versatility. nih.gov
Overview of 1-(2-Bromoethoxy)-4-ethoxybenzene's Role as a Versatile Synthetic Building Block
This compound is a prime example of a versatile synthetic building block. Its structure features a stable 4-ethoxyphenyl ether group and a reactive 2-bromoethoxy chain. The primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. nih.gov This reactivity allows for the facile introduction of the 4-ethoxyphenoxyethyl moiety into various molecular scaffolds.
For instance, it can react with amines to form N-substituted phenoxyethylamines, which are precursors to a variety of biologically active compounds. mnstate.edu The ether oxygen and the bromine atom are positioned to potentially participate in intramolecular cyclization reactions, leading to the formation of heterocyclic systems. The utility of this compound is underscored by its application in the synthesis of novel organic materials and potential pharmaceutical agents.
Below is a table summarizing some key physicochemical properties of this compound and related compounds.
| Property | This compound | 1-(2-Bromoethoxy)-4-methoxybenzene (B1269047) nih.gov | 1-(2-Bromoethoxy)-2-ethoxybenzene nih.gov |
| Molecular Formula | C₁₀H₁₃BrO₂ | C₉H₁₁BrO₂ | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol | 231.09 g/mol | 245.11 g/mol |
| CAS Number | 54646-18-3 rsc.org | 22921-76-2 nih.gov | 3259-03-8 nih.gov |
The following table presents research findings on the application of bromoethoxybenzene (B12655237) derivatives in synthesis, illustrating their role as versatile intermediates.
| Reactant | Nucleophile/Reaction Condition | Product | Significance |
| This compound | Primary or Secondary Amine | N-substituted 2-(4-ethoxyphenoxy)ethanamine | Precursors for bioactive molecules and pharmaceuticals. mnstate.eduresearchgate.net |
| 1,4-Bis(2-hydroxyethoxy)benzene | Triphenylphosphine, Carbon tetrabromide | 1,4-Bis(2-bromoethoxy)benzene | Intermediate for polymers and supramolecular structures. google.com |
| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | Aromatic Amines | Quinazolinone derivatives | Synthesis of compounds with potential antimicrobial activity. researchgate.netscbt.com |
| 5-bromo-2-chlorobenzoyl chloride | Phenetole, followed by reduction | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Key intermediate in the synthesis of Dapagliflozin. researchgate.net |
Historical Development of Synthetic Approaches to Analogous Compounds
The synthesis of aryl ethers, including bromoethoxybenzene derivatives, has a rich history rooted in cornerstone reactions of organic chemistry. The most prominent and enduring method is the Williamson ether synthesis , first reported by Alexander Williamson in 1850. nih.govmnstate.edu This reaction, which involves the SN2 reaction of an alkoxide with an alkyl halide, proved the structure of ethers and remains a staple in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. mnstate.edunih.gov For a compound like this compound, this would typically involve the reaction of sodium 4-ethoxyphenoxide with 1,2-dibromoethane.
Another significant historical method is the Ullmann condensation , discovered by Fritz Ullmann in 1905. google.com This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. google.com While traditionally requiring harsh conditions, modern advancements have introduced soluble copper catalysts and improved reaction conditions, expanding its utility for the synthesis of diaryl and alkyl aryl ethers. google.com These classical methods, along with newer developments in transition-metal-catalyzed cross-coupling reactions, form the foundation for the synthesis of the diverse family of substituted aryl ethers.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJIQSINPWYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Bromoethoxy 4 Ethoxybenzene
Classic Etherification Reactions for Structural Assembly
Traditional methods for forming the ether bond in 1-(2-bromoethoxy)-4-ethoxybenzene are reliable and well-documented.
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of a 4-ethoxyphenoxide with 1,2-dibromoethane. The 4-ethoxyphenoxide is generated in situ by treating 4-ethoxyphenol (B1293792) with a suitable base.
The general mechanism involves a backside attack by the nucleophilic phenoxide on the electrophilic carbon of the bromo-containing reactant. wikipedia.org For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. numberanalytics.com Key variables that can be manipulated include temperature, reaction time, and the molar ratio of the reactants. acs.org Increasing the temperature can accelerate the reaction rate, but excessively high temperatures may lead to undesirable side reactions. numberanalytics.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours being common. wikipedia.org The stoichiometry of the base and the alkylating agent relative to the phenol (B47542) is also a crucial factor to consider for optimizing the yield.
Interactive Table: Optimization of Williamson Ether Synthesis
| Parameter | Condition | Effect on Yield/Selectivity |
| Base | Strong bases like NaH or KOtBu are often used to generate the alkoxide. numberanalytics.com | Stronger bases lead to more complete formation of the nucleophilic alkoxide, often resulting in higher yields. numberanalytics.com |
| Temperature | Typically 50-100 °C. wikipedia.org | Higher temperatures increase the reaction rate but can also promote side reactions. numberanalytics.com |
| Reagent Ratio | An excess of the alkylating agent can be used to drive the reaction to completion. | Careful control of stoichiometry is needed to avoid side products. |
The choice of solvent significantly impacts the efficiency and selectivity of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the alkoxide anion. numberanalytics.com Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for this reason. wikipedia.orgnumberanalytics.com Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and slowing down the reaction rate. wikipedia.org
Interactive Table: Solvent Effects in Williamson Ether Synthesis
| Solvent | Type | Effect on Reaction |
| Dimethylformamide (DMF) | Polar Aprotic | Enhances nucleophilicity of the alkoxide, leading to higher yields. numberanalytics.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, it promotes the S\textsubscript{N}2 reaction. numberanalytics.comnumberanalytics.com |
| Acetonitrile (B52724) | Polar Aprotic | A commonly used solvent for this type of reaction. wikipedia.org |
| Ethanol | Protic | Can be used, especially when the corresponding sodium ethoxide is the base, but may slow the reaction. masterorganicchemistry.com |
An alternative approach to the synthesis involves the bromination of an ethoxybenzene precursor. The ethoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution. pearson.com Therefore, the direct bromination of ethoxybenzene would lead to a mixture of ortho and para-bromoethoxybenzene. To achieve the desired 4-ethoxy-1-(2-bromoethoxy)benzene structure, one would need to start with a precursor that already contains the ethoxy group at the desired position and then introduce the bromoethoxy chain.
However, if one were to consider the bromination of ethoxybenzene itself, various brominating agents can be employed. While molecular bromine (Br₂) is a classic reagent, its use comes with safety concerns due to its toxicity and corrosiveness. nih.gov Alternative and safer brominating agents like N-bromosuccinimide (NBS) have been developed. nsf.gov The reactivity of NBS can be enhanced by using additives or specialized reaction conditions. nsf.gov
Williamson Ether Synthesis and its Adaptations for Bromoethoxy Introduction
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that can offer milder reaction conditions and improved selectivity.
Recent advancements have led to the development of metal-catalyzed etherification processes. These methods can sometimes overcome the limitations of the classical Williamson ether synthesis. For instance, copper or palladium catalysts can be used to facilitate the coupling of aryl halides with alcohols. numberanalytics.com While specific applications to this compound are not extensively documented, the general principles of these catalytic cycles suggest their potential applicability.
Furthermore, research has explored catalytic Williamson ether synthesis at high temperatures (above 300 °C) using weaker alkylating agents. acs.org This approach has shown high selectivity, particularly for the production of alkyl aryl ethers. acs.org
Photocatalytic Methods for Bromine Introduction
The introduction of a bromine atom into an organic molecule via photocatalysis represents a mild and efficient alternative to traditional bromination methods, which often require harsh reagents and elevated temperatures. For the specific synthesis of this compound, a plausible photocatalytic approach would involve the conversion of a suitable precursor, such as 2-(4-ethoxyphenoxy)ethanol (B1601105), into the desired bromo-functionalized ether. This transformation hinges on the photocatalytic activation of the terminal alcohol group, followed by its substitution with a bromine atom.
Visible-light photoredox catalysis has emerged as a powerful tool for such transformations. aminer.cnnih.gov The general principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, leading to the formation of reactive radical intermediates. These intermediates then participate in the desired chemical bond formation.
A proposed photocatalytic synthesis of this compound from 2-(4-ethoxyphenoxy)ethanol would likely employ a photoredox catalyst, such as a ruthenium or iridium complex, or a metal-free organic dye, in the presence of a bromine source. mdpi.comrsc.org Common bromine sources used in these reactions include carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). mdpi.comnih.gov
The reaction mechanism, when using a ruthenium-based photocatalyst like Ru(bpy)₃Cl₂, is postulated to proceed as follows:
The photocatalyst, Ru(bpy)₃²⁺, absorbs visible light and is excited to the Ru(bpy)₃²⁺* state.
The excited photocatalyst can then interact with the bromine source. For instance, with CBr₄, an oxidative quenching pathway is likely, where the excited photocatalyst is oxidized to Ru(bpy)₃³⁺, and CBr₄ is reduced to a tribromomethyl radical (•CBr₃) and a bromide anion (Br⁻). mdpi.com
The highly oxidizing Ru(bpy)₃³⁺ can then oxidize the alcohol precursor, 2-(4-ethoxyphenoxy)ethanol, to generate a radical cation.
Alternatively, in some systems, the reaction may proceed via activation of the alcohol. For example, in the presence of a Vilsmeier-Haack type reagent formed in situ from DMF and the bromine source, the alcohol is converted into a better leaving group, facilitating nucleophilic attack by the bromide ion. mdpi.com
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being used to facilitate the electron transfer processes and solubilize the reactants and catalyst. aminer.cnmdpi.com The reaction is typically carried out at room temperature under inert atmosphere, with irradiation from a visible light source, such as blue LEDs. aminer.cnmdpi.com
While a specific protocol for the photocatalytic bromination of 2-(4-ethoxyphenoxy)ethanol to yield this compound is not extensively documented in the literature, the general applicability of photocatalytic methods for the conversion of primary alcohols to alkyl bromides is well-established. The following table presents data from studies on analogous photocatalytic brominations of various alcohols, illustrating the feasibility and general conditions for such transformations.
| Substrate (Alcohol) | Photocatalyst | Bromine Source | Solvent | Light Source | Yield (%) | Reference |
| 1-Octanol | Ru(bpy)₃Cl₂ | CBr₄ / NaBr | DMF | Blue LED | 90 | aminer.cn |
| Cyclohexylmethanol | Ru(bpy)₃Cl₂ | CBr₄ / NaBr | DMF | Blue LED | 85 | aminer.cn |
| 3-Phenyl-1-propanol | Ru(bpy)₃Cl₂ | CBr₄ / NaBr | DMF | Blue LED | 88 | aminer.cn |
| Benzyl alcohol | Ph-BT-Ph | CBr₄ | DMF | Blue LEDs | 92 | mdpi.com |
| 1-Decanol | Ph-BT-Ph | CBr₄ | DMF | Blue LEDs | 85 | mdpi.com |
This photocatalytic approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of stoichiometric toxic reagents, making it an attractive and sustainable strategy for the synthesis of this compound. nih.gov
Reactivity Profiles and Mechanistic Investigations of 1 2 Bromoethoxy 4 Ethoxybenzene
Nucleophilic Substitution Reactions Mediated by the Bromoethyl Moiety
The bromoethyl group is the primary site for nucleophilic attack. The carbon atom bonded to the bromine is electrophilic, and the bromide ion is an excellent leaving group, facilitating substitution reactions.
SN2 Reactivity Patterns with Various Nucleophiles
Due to the primary nature of the alkyl bromide, the dominant mechanism for substitution is the bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.comlibretexts.org This reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The general scheme for this reaction is the attack of a nucleophile (Nu:⁻) on the electrophilic carbon of the bromoethyl group, resulting in the displacement of the bromide leaving group. youtube.comimperial.edu
Alkylation Reactions with Carbanions and Related Species
1-(2-Bromoethoxy)-4-ethoxybenzene serves as an effective electrophile for the alkylation of various carbanions and related nucleophilic carbon species. These reactions are fundamental for carbon-carbon bond formation. Under basic conditions, compounds with acidic methylene (B1212753) or methine groups, such as malonic esters or β-ketoesters, can be deprotonated to form stabilized carbanions (enolates) that readily react in an SN2 fashion with the bromoethyl moiety. scispace.com Similarly, organometallic reagents, while often too reactive, can be used under controlled conditions. Phase-transfer catalysis is a particularly useful technique for these alkylations, allowing for the reaction between an aqueous base-generated carbanion and the substrate dissolved in an organic phase. scispace.com
| Nucleophile Source | Carbanion/Nucleophilic Species | Product |
| Diethyl malonate | CH(COOEt)₂⁻ | Diethyl 2-(2-(4-ethoxyphenoxy)ethyl)malonate |
| Ethyl acetoacetate | CH₃C(O)CH(COOEt)⁻ | Ethyl 2-acetyl-4-(4-ethoxyphenoxy)butanoate |
| Cyclopentadiene | C₅H₅⁻ | 1-(2-(4-Ethoxyphenoxy)ethyl)cyclopenta-1,3-diene |
| Phenylacetonitrile | PhCH(CN)⁻ | 2-Phenyl-4-(4-ethoxyphenoxy)butanenitrile |
Table 1: Representative Alkylation Reactions with Carbanions.
Formation of Nitrogen, Sulfur, and Oxygen Heterocycles
The bromoethyl group is an excellent precursor for the synthesis of various saturated heterocycles through SN2 reactions with heteroatomic nucleophiles. beilstein-journals.org This process, often involving difunctional nucleophiles or subsequent intramolecular steps, is a cornerstone of heterocyclic chemistry.
Oxygen Heterocycles: The Williamson ether synthesis provides a direct route to form larger ether structures. youtube.comnumberanalytics.com For instance, reaction with an alkoxide or a phenoxide results in the formation of a new ether linkage. If a diol or a hydroxy-alkoxide is used, cyclic ethers can be formed.
Nitrogen Heterocycles: Primary and secondary amines react readily with this compound to yield the corresponding secondary and tertiary amines, respectively. The use of ammonia (B1221849) can lead to the primary amine, though polyalkylation can be a competing side reaction. This functionality is a key step in the synthesis of nitrogen-containing heterocycles like morpholines or piperazines if a nucleophile containing a second amine or hydroxyl group is used.
Sulfur Heterocycles: Thiolates, which are excellent nucleophiles, react efficiently to form thioethers. researchgate.netnih.gov This reaction is useful for introducing sulfur-containing moieties and for the synthesis of sulfur-containing heterocycles like thiomorpholine (B91149) when using an aminothiol. chemrxiv.orgnih.govwsu.edu
| Nucleophile | Product Class | Example Product |
| Sodium ethoxide | Ether | 1,2-Bis(ethoxy)ethane derivative |
| Ammonia | Primary Amine | 2-(4-Ethoxyphenoxy)ethan-1-amine |
| Piperidine | Tertiary Amine | 1-(2-(4-Ethoxyphenoxy)ethyl)piperidine |
| Sodium hydrosulfide | Thiol | 2-(4-Ethoxyphenoxy)ethane-1-thiol |
| Ethanethiolate | Thioether | Ethyl (2-(4-ethoxyphenoxy)ethyl) sulfide |
Table 2: SN2 Reactions with Heteroatomic Nucleophiles.
Intramolecular Cyclization Pathways
Intramolecular reactions are possible if a nucleophilic center is present elsewhere in the molecule, positioned to favor ring formation. While this compound itself is unlikely to cyclize without modification, derivatives of it can undergo intramolecular Williamson ether synthesis to form cyclic ethers. masterorganicchemistry.comlibretexts.org For this to occur, a nucleophilic group, such as a hydroxyl or amino group, must be introduced onto the aromatic ring, typically at the ortho position to the bromoethoxy group. Subsequent treatment with a base would generate an internal nucleophile (an alkoxide or amide anion) that could attack the bromoethyl chain to form a five- or six-membered ring. The formation of five- and six-membered rings is generally favored kinetically and thermodynamically. libretexts.org
Aromatic Electrophilic Substitution on the Ethoxybenzene Core
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating ether groups. wikipedia.org Both the ethoxy (-OEt) and the 2-bromoethoxy (-OCH₂CH₂Br) groups are activating and ortho-, para-directing. libretexts.org
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. youtube.commasterorganicchemistry.com
Direct Functionalization Strategies on the Aromatic Ring
The directing effects of the two substituents must be considered to predict the regioselectivity of EAS reactions. Both the ethoxy and the bromoethoxy groups direct incoming electrophiles to the positions ortho and para to themselves.
The ethoxy group at position 4 directs to positions 3 and 5 (ortho).
The bromoethoxy group at position 1 directs to positions 2 and 6 (ortho) and position 4 (para). Since position 4 is already substituted, this directs to positions 2 and 6.
Both groups activate the positions ortho to them (positions 2, 3, 5, and 6). The ethoxy group is a slightly stronger activating group than the bromoethoxy group due to the lack of an electron-withdrawing bromine atom on its alkyl chain. However, steric hindrance from the bromoethoxy group might disfavor substitution at positions 2 and 6. Therefore, substitution is most likely to occur at positions 3 and 5, ortho to the more activating ethoxy group. rsc.org
Key functionalization reactions include:
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield halogenated products, primarily at the 3- and 5-positions.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group onto the ring.
Friedel-Crafts Acylation: Reaction with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ installs an acyl group (-COR). youtube.comlibretexts.org This reaction is generally preferred over alkylation because it is not prone to carbocation rearrangements or polyalkylation. youtube.comyoutube.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. This reaction is less controlled than acylation. chemrxiv.org
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 1-(2-Bromoethoxy)-3-bromo-4-ethoxybenzene |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethoxy)-4-ethoxy-3-nitrobenzene |
| Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-ethoxyphenyl)ethan-2-yl bromide |
Table 3: Representative Electrophilic Aromatic Substitution Reactions.
Influence of Ethoxy and Bromoethoxy Substituents on Aromatic Reactivity
The benzene ring in this compound possesses two substituents: an ethoxy group (-OCH2CH3) and a bromoethoxy group (-OCH2CH2Br). The reactivity of the aromatic ring towards electrophilic substitution is significantly influenced by the electronic properties of these groups. lumenlearning.comlibretexts.org
Both the ethoxy and the oxygen of the bromoethoxy group are activating substituents. lumenlearning.com This is because the oxygen atom adjacent to the ring has lone pairs of electrons that can be donated to the aromatic system through resonance. This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org For instance, a methoxy (B1213986) group, which is electronically similar to an ethoxy group, can increase the rate of electrophilic substitution by a factor of about 10,000 compared to benzene. lumenlearning.comlibretexts.org
These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The directing influence arises from the stabilization of the carbocation intermediate (the arenium ion) formed during the substitution process. For an incoming electrophile, the resonance structures that place the positive charge on the carbon bearing the alkoxy group are particularly stable due to the delocalization of the charge onto the oxygen atom.
Given that the two alkoxy-type groups are in a para relationship, their activating and directing effects are synergistic. They both activate the same positions on the ring (the two carbons ortho to the ethoxy group and the two carbons ortho to the bromoethoxy group, which are the same set of four carbons). This makes the ring highly susceptible to electrophilic attack at these positions.
| Substituent Effect on Aromatic Ring | Description |
| Activating/Deactivating | Both the ethoxy and bromoethoxy groups are activating. lumenlearning.com |
| Directing Influence | Both groups are ortho, para-directors. |
| Dominant Electronic Effect | Electron donation via resonance from the oxygen atoms. libretexts.org |
| Secondary Electronic Effect | Electron withdrawal via induction from the oxygen and bromine atoms. lumenlearning.comlibretexts.org |
Redox Transformations of the Bromoethoxy Linkage
The bromoethoxy portion of the molecule is susceptible to both reduction and oxidation reactions, targeting the carbon-bromine bond and the ether linkage, respectively.
The carbon-bromine bond in the bromoethoxy group is a key site for reduction. This transformation, known as dehalogenation, replaces the bromine atom with a hydrogen atom, yielding 1-ethoxy-4-(ethoxy)benzene. This can be achieved through several methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The reaction effectively reduces the alkyl halide to an alkane.
Metal/Acid Systems: Easily oxidized metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) can be used to reduce the C-Br bond. masterorganicchemistry.com
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides, milder reagents are often sufficient and preferred to avoid side reactions. tcichemicals.com
These reductions are fundamental in organic synthesis for removing halogen atoms after they have served their purpose as part of a synthetic strategy.
The ether linkage and the activated aromatic system are vulnerable to oxidation under certain conditions. Strong oxidizing agents can lead to the cleavage of the ether C-O bonds or degradation of the aromatic ring.
Oxidative cleavage of ethers is generally difficult and requires harsh conditions. However, the presence of the aromatic ring can influence this reactivity. More commonly, the activated aromatic ring itself can be targeted by strong oxidizing agents, potentially leading to ring-opening or the formation of quinone-like structures, although this often results in complex product mixtures and degradation.
A more specific type of oxidation is the oxidative cleavage of carbon-carbon double bonds, a reaction that is not directly applicable to the saturated bromoethoxy chain but is a key transformation in organic chemistry. libretexts.orgmasterorganicchemistry.comyoutube.com Reagents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄), are used for this purpose. libretexts.orglibretexts.org While not directly targeting the C-O-C linkage, understanding these pathways is crucial in the broader context of oxidative transformations in complex organic molecules. nih.gov
Transition State Analysis and Reaction Energetics
Understanding the mechanisms and energy profiles of reactions involving this compound requires both computational and experimental approaches.
Computational chemistry provides powerful tools for investigating reaction pathways and transition state structures. nih.gov For reactions of this compound, density functional theory (DFT) calculations can be employed to model:
Electrophilic Aromatic Substitution: The mechanism involves the formation of a high-energy carbocation intermediate (arenium ion). pressbooks.pub Computational models can determine the relative energies of the ortho and meta transition states, confirming the experimentally observed regioselectivity. The energy profile shows a significant activation barrier to overcome the aromatic stabilization of the starting material. pressbooks.pub
Nucleophilic Substitution at the Bromoethyl Group: The reaction of a nucleophile with the bromoethoxy side chain would likely proceed via an S_N2 mechanism. Computational analysis can map the potential energy surface of this reaction, identifying the transition state where the nucleophile attacks the carbon atom and the bromide ion departs. These models can predict reaction rates and the influence of solvent and substrate structure on the energy barrier.
Computational studies on related molecules, such as other substituted phenols and aromatic ethers, have successfully predicted geometric parameters, vibrational frequencies, and electronic properties, providing a framework for understanding the title compound. researchgate.net
| Computational Analysis Type | Application to this compound |
| DFT Calculations | Optimization of ground and transition state geometries. researchgate.net |
| Energy Decomposition Analysis | Understanding the contributions of steric and electronic effects to reactivity. nih.gov |
| HOMO-LUMO Analysis | Identifying the frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack. researchgate.net |
Experimental kinetic studies are essential for quantitatively measuring reaction rates and validating mechanistic hypotheses derived from computational models. For this compound, key reactions for kinetic analysis would include:
Rate of Electrophilic Bromination: By monitoring the disappearance of the starting material or the appearance of the product over time under controlled conditions (e.g., using a specific concentration of Br₂ and a Lewis acid catalyst), the rate law and rate constant for the aromatic substitution can be determined. This would provide quantitative data on the activating power of the combined ethoxy and bromoethoxy substituents.
Rate of Nucleophilic Substitution: The rate of reaction with a given nucleophile (e.g., iodide or an amine) could be measured to determine the rate constant for substitution at the bromoethyl group. Comparing these rates with those of other alkyl bromides would elucidate the electronic and steric influence of the 4-ethoxyphenoxy group on the S_N2 reaction.
Applications of 1 2 Bromoethoxy 4 Ethoxybenzene in Complex Molecule Synthesis
Role in the Construction of Macrocyclic Architectures
The precise arrangement of functional groups in 1-(2-bromoethoxy)-4-ethoxybenzene makes it a suitable monomer or precursor for the construction of sophisticated macrocyclic compounds. The ethoxy group influences the electronic properties of the aromatic ring, while the bromoethoxy chain provides a reactive handle for covalent bond formation, enabling the assembly of large, cyclic structures.
Synthesis of Cyclen Derivatives and Related Azamacrocycles
While direct literature detailing the use of this compound in the synthesis of cyclen (1,4,7,10-tetraazacyclododecane) derivatives is not prevalent, its role can be inferred from established synthetic strategies for functionalizing azamacrocycles. The synthesis of cyclen derivatives often involves the direct alkylation of the secondary amine groups of the parent macrocycle. google.comgoogle.com For instance, protected forms of DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) are prepared by reacting cyclen with an activated acetic acid ester, which functions as an alkylating agent. google.comgoogle.com
Given its structure, this compound is a potent alkylating agent due to the presence of the reactive carbon-bromine bond. It can be proposed that this reagent could be used to introduce the 4-ethoxyphenoxyethyl moiety onto the nitrogen atoms of a cyclen or other azamacrocycle ring through a nucleophilic substitution reaction. This functionalization could impart new properties to the macrocycle, such as altered solubility, coordination behavior, or potential for further modification. A general synthetic approach might involve reacting the azamacrocycle with this compound in the presence of a weak base to neutralize the HBr formed during the reaction. google.com Another established method for creating complex cyclen-based structures involves using bifunctional linkers like 1,4-bis(bromomethyl)benzene (B118104) to connect different molecular components. mdpi.com
Assembly of Pillar[n]arenes and Related Host Systems
Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The functionalization of these structures is crucial for tuning their host-guest properties and creating advanced supramolecular systems. This compound serves as a key monomer in the synthesis of functionalized pillar[n]arenes, providing a "handle" for post-synthesis modification.
The primary method for incorporating functional units like the one provided by this compound into a pillararene structure is through co-oligomerization. In this approach, a mixture of monomers is subjected to cyclization conditions, typically a Friedel-Crafts alkylation promoted by a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).
For example, a monofunctionalized pillar chemijournal.comarene containing a bromoethoxyl handle was synthesized by the co-cyclization of 1,4-dimethoxybenzene (B90301) with 1-(2-bromoethoxy)-4-methoxybenzene (B1269047) in the presence of paraformaldehyde and BF₃·OEt₂. nih.gov This strategy allows for the random incorporation of the functionalized monomer among the standard, unfunctionalized units. The ratio of the monomers in the reaction mixture is a critical parameter that influences the distribution and number of functional groups in the resulting macrocycle population. The synthesis of copillar chemijournal.comarenes through the co-oligomerization of different monomers has been demonstrated to be a successful strategy for creating pillararenes with varied repeating units. rsc.org However, the use of unsymmetrical hydroquinone derivatives can lead to the formation of multiple regioisomers, which can complicate purification and reduce the yield of the desired, symmetrically substituted product. nih.gov
Table 1: Key Reagents in Co-oligomerization for Functionalized Pillar[n]arenes
| Monomer 1 (Standard) | Monomer 2 (Functional) | Linking Agent | Catalyst | Product Type |
|---|---|---|---|---|
| 1,4-Dimethoxybenzene | 1-(2-Bromoethoxy)-4-methoxybenzene | Paraformaldehyde | BF₃·OEt₂ | Monofunctionalized Pillar chemijournal.comarene |
The primary advantage of incorporating this compound into a pillararene is the introduction of the bromoethoxy group. This alkyl bromide serves as a versatile functional handle that is stable to the Lewis acidic conditions of the cyclization but can be readily transformed in subsequent reactions. Once the functionalized pillararene is synthesized and isolated, the bromine atom can be displaced by a wide variety of nucleophiles to attach different chemical moieties. This allows for the covalent attachment of polymers, fluorescent dyes, targeting ligands, or other functional groups to the pillararene rim, creating highly tailored host systems for specific applications in materials science and biomedicine.
Precursor for Biologically Relevant Scaffolds and Chemical Probes
The structural motifs within this compound can be found in or transformed into key components of biologically active molecules. The 4-ethoxyphenyl group and the reactive alkyl chain make it a useful intermediate for synthesizing heterocyclic compounds with established pharmacological importance.
Intermediacy in the Synthesis of Quinolone and Uracil (B121893) Derivatives
Quinolone Derivatives: The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of many antibacterial agents. While no direct synthesis of a quinolone starts from this compound, its structural elements make it a plausible precursor. Many quinolone syntheses begin with substituted anilines. nih.gov A potential synthetic pathway could involve the conversion of this compound into a corresponding aniline (B41778) derivative. This could be achieved through a series of standard organic transformations, such as nucleophilic substitution of the bromide followed by functional group manipulations on the aromatic ring to install an amino group.
Alternatively, the molecule could be used as an alkylating agent to modify a pre-existing quinolone structure. For instance, novel quinolone derivatives have been synthesized via the O-alkylation of 8-hydroxyquinolin-2(1H)-one with various bromomethylphenyl derivatives. nih.gov By analogy, this compound could be used to alkylate the hydroxyl group of a hydroxyquinolone, leading to new derivatives with potentially altered biological activities.
Table 2: Potential Synthetic Utility for Quinolone Synthesis
| Synthetic Strategy | Role of this compound | Key Intermediate/Reaction |
|---|---|---|
| De novo synthesis | Starting material for aniline precursor | Conversion to a substituted aniline |
Uracil Derivatives: Uracil and its derivatives are fundamental components of nucleic acids and are targets for various therapeutic agents. A review of common synthetic routes to uracil derivatives, such as multicomponent Biginelli-type reactions or intramolecular cycloadditions, does not indicate a direct or established role for this compound as a starting material or key intermediate. chemijournal.comrsc.org The synthesis of uracil analogues typically involves the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-formed uracil ring. rsc.orgresearchgate.net The specific structure of this compound does not lend itself readily to incorporation into these established synthetic pathways.
Utilization in the Design of Advanced Probes for Cellular Processes
Currently, there is no specific research detailing the use of this compound in the synthesis of advanced probes for cellular processes. However, the core structure is related to components used in the development of such probes. The ethoxybenzene group can be found in various biologically active molecules, and the bromoethoxy chain provides a reactive linker for attaching fluorophores or other reporter groups. This suggests a potential, though as yet unexplored, role for this compound in the creation of novel molecular tools for biological imaging and sensing.
Contributions to the Synthesis of Dopamine (B1211576) Receptor Ligands
The development of selective ligands for dopamine receptors is a critical area of research for treating neurological and psychiatric disorders. While direct synthesis of dopamine receptor ligands using this compound as a starting material is not documented, the broader class of 1-phenyl-benzazepines serves as a classic template for dopamine D1-like receptor ligands. nih.gov The synthesis of these complex scaffolds often involves the introduction of substituted phenoxy groups. The bromoethoxy functionality of this compound makes it a potential precursor for incorporating a 4-ethoxyphenoxyethyl moiety into such frameworks, which could influence receptor affinity and selectivity. Research on related halogenated 1-phenyl-benzazepines has shown that substituents on the phenyl ring can impact dopamine receptor binding. nih.govnih.gov
Development of Specialty Chemicals and Materials
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and organic electronic materials.
Polymeric Materials Precursors
There is currently no specific literature describing the use of this compound as a monomer or precursor for polymeric materials. However, compounds with similar functionalities, such as bromo- and ethoxy-substituted aromatics, are known to be valuable building blocks in polymer chemistry. The bromo group can participate in various polymerization reactions, including polycondensation and cross-linking, to form novel polymer backbones. The ethoxy group can enhance the solubility and processability of the resulting polymers.
Advanced Organic Electronic Materials
The field of organic electronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While there are no reports on the specific use of this compound in this area, the core ethoxybenzene structure is a component of some organic electronic materials. The ability to functionalize this core via the bromoethoxy group opens up possibilities for creating new derivatives with potentially interesting photophysical and electronic properties.
Computational and Theoretical Investigations of 1 2 Bromoethoxy 4 Ethoxybenzene
Quantum Chemical Characterization of Electronic Structure
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods offer a lens into the arrangement and energy of electrons within 1-(2-bromoethoxy)-4-ethoxybenzene.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a dominant method for quantum mechanical simulations of molecules due to its balance of accuracy and computational cost. imperial.ac.uk The core principle of DFT is that the ground-state properties of a molecule are uniquely determined by its electron density. wikipedia.orgrutgers.edu This approach reduces the complex N-electron problem to a more manageable one involving a functional of the three-dimensional electron density. wikipedia.org
For this compound, DFT calculations are used to determine key ground-state properties. These calculations typically start with an initial guess for the electron density, which is then iteratively refined until a self-consistent solution is reached. wikipedia.org The choice of the exchange-correlation functional (such as LDA, GGA, or hybrid functionals) and the basis set is crucial for the accuracy of the results. numberanalytics.com
Table 1: Representative Ground State Properties of this compound Calculated by DFT
Note: The following values are illustrative examples of data that would be obtained from DFT calculations and are not based on published experimental or computational results for this specific molecule.
| Property | Illustrative Value | Significance |
|---|---|---|
| Ground State Energy | -2850 Hartrees | Total electronic energy of the molecule in its most stable state. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |
Ab initio, or "from first principles," methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics without the use of experimental data. dtic.mil These methods are capable of providing highly accurate and consistent predictions for chemical systems. dtic.mil While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer a higher level of accuracy for electronic properties. imperial.ac.ukrsc.org
The primary goal of using these high-accuracy methods for this compound is to obtain benchmark-quality data for its electronic structure. These calculations provide a more precise determination of molecular constants such as dissociation energies and equilibrium bond distances. nist.govnih.gov They are particularly valuable for refining the results obtained from DFT, especially for systems where electron correlation effects are significant. rsc.org The trade-off for this enhanced accuracy is a substantial increase in computational cost, which often scales unfavorably with the size of the molecule. imperial.ac.uk Therefore, these methods are typically used for smaller molecules or to validate the results from less expensive methods like DFT.
Table 2: Comparison of Representative Energy Calculations
Note: The values are for illustrative purposes to show the relative differences between methods.
| Method | Relative Computational Cost | Illustrative Total Energy (Hartrees) | Key Advantage |
|---|---|---|---|
| DFT (B3LYP) | Low | -2850.15 | Good balance of accuracy and cost. imperial.ac.uk |
| MP2 | Medium | -2850.30 | Includes electron correlation. rsc.org |
| CCSD(T) | High | -2850.35 | "Gold standard" for high accuracy. imperial.ac.uk |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethoxy and bromoethoxy side chains in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Understanding these conformations is essential as they can significantly influence the molecule's physical properties and biological interactions.
This compound is a semi-flexible molecule with several rotatable bonds, primarily the C-C and C-O bonds of the two alkoxy side chains. tandfonline.com The rotation around these bonds leads to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. Computational methods can be used to explore this conformational space to identify the most energetically favorable structures. tandfonline.com
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. frontiersin.org Molecular dynamics simulations that explicitly include solvent molecules are used to study these effects. nih.gov In a polar solvent like water, conformations that expose the polar ether oxygen atoms to the solvent may be stabilized through hydrogen bonding. aip.orgresearchgate.net Conversely, in a non-polar solvent like n-heptane, conformations might be favored that maximize intramolecular interactions and minimize the exposed polar surface area. aip.org
The conformational equilibrium can shift significantly when moving from a vacuum (as is often assumed in simple quantum calculations) to a solution. nih.gov For this compound, the polarity of the C-Br bond and the ether linkages would lead to specific interactions with solvent molecules, influencing the distribution of conformers. frontiersin.org Analyzing the trajectories from MD simulations in different solvents provides insight into how the solvent dictates the molecule's structural and dynamic behavior. researchgate.net
Table 3: Representative Conformational Preferences in Different Solvents
Note: This table provides a hypothetical illustration of how solvent polarity might influence the dihedral angles of the side chains.
| Solvent | Dominant Conformation Type | Illustrative Dihedral Angle (O-C-C-Br) | Reason |
|---|---|---|---|
| Vacuum/Gas Phase | Compact | Gauche (~60°) | Intramolecular forces dominate. |
| n-Heptane (Non-polar) | Extended | Anti (~180°) | Preference for trans conformation is often higher in non-polar solvents. aip.orgresearchgate.net |
| Water (Polar) | Solvent-exposed | Gauche (~70°) | Gauche preference can increase in polar solvents due to specific solvent-solute interactions. aip.orgresearchgate.net |
Predicting Reactivity and Selectivity
Understanding where and how a molecule will react is a central goal of chemistry. Computational methods, particularly DFT, provide powerful tools for predicting the reactivity and selectivity of this compound. stackexchange.com
By calculating the distribution of electron density and the molecular electrostatic potential (MEP), one can identify electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the ether linkages and the π-system of the benzene (B151609) ring are expected to be electron-rich sites, susceptible to attack by electrophiles. The aromatic ring is activated by the two electron-donating alkoxy groups, making it a likely site for electrophilic aromatic substitution. rsc.org
Conversely, the carbon atom attached to the bromine is an electron-poor site due to the electronegativity of the bromine atom, making it a target for nucleophilic attack (SN2 reaction). Frontier molecular orbital (FMO) theory is also a valuable tool. The shape and location of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO indicates the sites for nucleophilic attack. By comparing the activation energies for different possible reaction pathways, DFT can be used to predict the regioselectivity of a reaction. nih.gov This predictive power allows for the rational design of synthetic routes and helps to explain observed experimental outcomes. rsc.orgacs.org
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals govern the molecule's nucleophilic and electrophilic character.
For this compound, the electronic nature is dominated by the substituted benzene ring. The ethoxy group (-OCH2CH3) is a strong electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic system. wikipedia.org This donation of electron density significantly raises the energy of the HOMO, making the molecule more nucleophilic and more susceptible to electrophilic attack than unsubstituted benzene. wikipedia.orgyoutube.com
FMO analysis predicts that the largest coefficients of the HOMO will be located at the ortho and para positions relative to the electron-donating ethoxy group. Since the para position is already substituted, electrophilic attack would be predominantly directed to the ortho positions. The LUMO, conversely, represents the molecule's capacity to accept electrons. In reactions, the interaction between the HOMO of this molecule and the LUMO of a reaction partner (e.g., an electrophile) would be the key orbital interaction driving the reaction. youtube.comyoutube.com
Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Relevance to this compound |
| HOMO | Highest Occupied Molecular Orbital; acts as the primary electron donor in reactions (nucleophile). youtube.com | The energy and location of the HOMO are heavily influenced by the electron-donating ethoxy group, increasing nucleophilicity at the ortho positions of the benzene ring. wikipedia.org |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as the primary electron acceptor in reactions (electrophile). youtube.com | The LUMO would be the target for electron donation from a nucleophile, with its shape indicating sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | The electron-donating group raises the HOMO energy, likely reducing the HOMO-LUMO gap compared to benzene, suggesting enhanced reactivity. |
| Orbital Coefficients | The magnitude of the atomic orbital contribution to a molecular orbital. Larger coefficients indicate sites of higher reactivity. youtube.com | The largest HOMO coefficients are predicted to be on the carbon atoms ortho to the ethoxy group, marking them as the most probable sites for electrophilic substitution. |
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools to predict the outcome of chemical reactions, specifically their regioselectivity (which position on a molecule reacts) and stereoselectivity (the 3D orientation of the resulting product). researchgate.netuni-duesseldorf.de These predictive models can range from quantum mechanical calculations of transition state energies to machine learning (ML) algorithms trained on large datasets of known reactions.
For this compound, a key question of regioselectivity would be predicting the site of further substitution on the aromatic ring. While FMO theory provides a qualitative prediction (the ortho positions), computational models can offer a more quantitative answer. A common approach involves calculating the energies of the potential intermediates or transition states for substitution at each possible position. The pathway with the lowest activation energy is the most likely to occur.
Modern approaches increasingly use machine learning. researchgate.net An ML model for predicting regioselectivity would be trained on a vast number of reactions involving substituted benzenes. The model learns to correlate molecular features (descriptors) such as atomic partial charges, steric hindrance parameters, and calculated orbital energies with the observed reaction outcomes. researchgate.net When presented with this compound, the trained model would analyze its descriptors and predict the most probable site of reaction. Stereoselectivity is less of a concern for reactions on the aromatic ring itself but would be critical if the bromoethoxy side chain were involved in a reaction, for instance, in a nucleophilic substitution at the carbon bearing the bromine atom.
Ligand Binding and Interaction Modeling (Focus on Methodologies)
The structural features of this compound, including its ether linkages and halogen atom, make it a candidate for investigation as a ligand that could bind to biological macromolecules like proteins. Computational modeling provides a suite of methodologies to predict and analyze these potential interactions.
Molecular Docking and Molecular Dynamics Simulations of Binding Modes
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding affinity. For this compound, docking could be used to screen its potential to bind to various protein targets. The results would yield a predicted binding pose and a docking score, providing an initial hypothesis of interaction. nih.gov
Molecular Dynamics (MD) Simulations take the static snapshot from molecular docking and set it in motion. youtube.comnih.gov By solving Newton's equations of motion for every atom in the system (ligand, receptor, and surrounding solvent) over time, MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex. nih.gov An MD simulation, typically running for hundreds of nanoseconds, can be used to:
Assess the stability of the docked pose. A ligand that remains stably in the binding pocket throughout the simulation is more likely to be a true binder.
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that stabilize the complex.
Observe conformational changes in the protein or ligand upon binding.
Table 2: Typical Data from a Molecular Dynamics Simulation Analysis
| Analysis Type | Metric | Example Interpretation for a Ligand-Protein Complex |
| Positional Stability | Root Mean Square Deviation (RMSD) | A low and stable RMSD of the ligand over the simulation time suggests a stable binding mode. |
| Flexibility Analysis | Root Mean Square Fluctuation (RMSF) | High RMSF values for certain parts of the ligand indicate high flexibility in those regions. |
| Interaction Analysis | Hydrogen Bond Occupancy | A high occupancy percentage indicates a stable and persistent hydrogen bond between the ligand and a specific amino acid residue. |
| Binding Energy | MM/PBSA or MM/GBSA | Provides an estimation of the binding free energy by averaging energies over the simulation trajectory. |
Free Energy Perturbation Calculations for Ligand Affinity (Conceptual)
While molecular docking and MD simulations provide valuable qualitative and semi-quantitative insights, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for accurately calculating the relative binding affinity of one ligand compared to another. researchgate.netarxiv.org FEP is based on a thermodynamic cycle that relates the relative binding free energy (ΔΔG_bind) to the free energy of alchemically "transforming" one ligand into another, both in solution and when bound to the protein. researchgate.net
The process involves running a series of MD simulations where the force field parameters of ligand A are gradually changed to those of a structurally similar ligand B. This non-physical transformation is performed in small steps (lambda windows). nih.gov By calculating the free energy change for this transformation in the protein's binding site (ΔG_complex) and in solvent (ΔG_solvent), the relative binding free energy can be determined using the thermodynamic cycle:
ΔΔG_bind = ΔG_complex - ΔG_solvent
FEP calculations are considered a gold standard in computational drug design for their ability to provide predictions of ligand affinity that are often within 1 kcal/mol of experimental values. nih.gov For this compound, one could use FEP to calculate the change in binding affinity resulting from, for example, changing the ethoxy group to a methoxy (B1213986) group or the bromine atom to a chlorine atom, thereby guiding chemical optimization in a drug discovery context. arxiv.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the application of high-resolution 1D and 2D NMR experiments, it is possible to map out atomic connectivity and deduce the complete structure of 1-(2-Bromoethoxy)-4-ethoxybenzene.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment, number, and connectivity of protons and carbons, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The para-substituted benzene (B151609) ring creates a symmetrical pattern, often referred to as an AA'BB' system, which simplifies to two distinct doublets. The aliphatic protons of the ethoxy and bromoethoxy side chains are expected to appear as triplets and quartets, with chemical shifts influenced by the adjacent oxygen and bromine atoms.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ar-H (ortho to -OCH₂CH₂Br) | ~6.88 | d (doublet) | 2H | ~9.0 |
| Ar-H (ortho to -OCH₂CH₃) | ~6.85 | d (doublet) | 2H | ~9.0 |
| Ar-O-CH₂-CH₂Br | ~4.25 | t (triplet) | 2H | ~6.5 |
| Ar-O-CH₂-CH₃ | ~4.00 | q (quartet) | 2H | ~7.0 |
| -CH₂-CH₂Br | ~3.65 | t (triplet) | 2H | ~6.5 |
| -O-CH₂-CH₃ | ~1.40 | t (triplet) | 3H | ~7.0 |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (four aromatic and four aliphatic). The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative oxygen atoms appearing significantly downfield. The "heavy atom effect" of bromine is expected to shift the attached carbon (C-β) to a moderate downfield position. stackexchange.com
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (para to -OCH₂CH₃) | ~153.5 |
| Ar-C (para to -OCH₂CH₂Br) | ~152.8 |
| Ar-CH (ortho to -OCH₂CH₃) | ~115.8 |
| Ar-CH (ortho to -OCH₂CH₂Br) | ~115.5 |
| Ar-O-CH₂-CH₂Br | ~68.5 |
| Ar-O-CH₂-CH₃ | ~63.8 |
| -CH₂-CH₂Br | ~29.5 |
| -O-CH₂-CH₃ | ~14.9 |
2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, COSY would show essential correlations confirming the aliphatic chains: a cross-peak between the protons of the -OCH₂- and -CH₂Br groups, and another between the -OCH₂- and -CH₃ protons of the ethoxy group. It would also confirm the coupling between the adjacent protons on the aromatic ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). nanalysis.com Each cross-peak in the HSQC spectrum would definitively link a specific proton resonance from the ¹H NMR spectrum to its corresponding carbon resonance in the ¹³C NMR spectrum, allowing for unambiguous assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting molecular fragments. Key HMBC correlations would include a cross-peak from the methylene (B1212753) protons of the bromoethoxy group (-OCH₂-) to the aromatic carbon they are attached to via the ether linkage (Ar-C1), and from the ethoxy methylene protons to the other ipso-carbon (Ar-C4). These correlations are vital for confirming the precise arrangement of the substituents on the benzene ring. youtube.comoregonstate.edu
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.
HRMS measures m/z values with very high precision (typically to four or five decimal places), allowing for the determination of a molecule's exact elemental formula. libretexts.orgnih.govresearchgate.net For this compound (C₁₀H₁₃BrO₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern, which serves as an additional confirmation of the presence of a single bromine atom.
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₀H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 244.00989 |
| [C₁₀H₁₃⁸¹BrO₂]⁺ | ⁸¹Br | 246.00784 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. gre.ac.uknih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers. The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the ether bonds and loss of the bromine atom.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
|---|---|---|
| 244/246 | 165 | [M - Br]⁺ (Loss of bromine radical) |
| 244/246 | 137 | [C₈H₉O₂]⁺ (Loss of C₂H₄Br radical via alpha-cleavage) |
| 244/246 | 109 | [C₇H₅O]⁺ (Loss of C₂H₄Br and CO) |
| 137 | 109 | [C₇H₅O]⁺ (Loss of C₂H₄) |
| 137 | 91 | [C₆H₃O]⁺ (Loss of C₂H₄ and H₂O) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. jsscacs.edu.innanografi.com
For this compound, the spectrum is expected to be dominated by absorptions from the aromatic ring, ether linkages, and aliphatic chains. The para-substitution pattern on the benzene ring gives rise to a particularly strong and diagnostic C-H out-of-plane bending vibration. libretexts.orgspectroscopyonline.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3030 | C-H Stretch | Aromatic | Medium |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1040 | C-O-C Symmetric Stretch | Alkyl-Alkyl Ether | Strong |
| 840-810 | C-H Out-of-Plane Bend | p-Disubstituted Ring | Strong |
| 600-500 | C-Br Stretch | Alkyl Bromide | Medium-Strong |
Analysis of Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this exact compound is not publicly available, we can predict the key absorption bands based on the analysis of structurally related molecules such as 1-bromo-4-ethoxybenzene and other substituted benzene derivatives.
Key expected absorption bands would include:
C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.
Asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups in the ethoxy and bromoethoxy substituents, expected in the 2980-2850 cm⁻¹ range.
C=C stretching vibrations within the aromatic ring, which are characteristically found in the 1600-1450 cm⁻¹ region.
A strong, characteristic C-O-C asymmetric stretching vibration from the ether linkages, anticipated around 1250 cm⁻¹.
The C-Br stretching vibration , which is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
The presence and precise position of these bands can provide confirmatory evidence for the compound's synthesis and structural integrity.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 2980-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether C-O-C | Asymmetric Stretching | ~1250 |
| Alkyl C-Br | Stretching | 600-500 |
Correlation with Molecular Vibrations and Conformations
Different spatial arrangements of these side chains can lead to subtle shifts in the vibrational frequencies of the C-O and C-C bonds within them. While these shifts may be minor, they can sometimes be observed as broadening of the spectral bands or the appearance of shoulder peaks. A detailed analysis, often supported by computational modeling such as Density Functional Theory (DFT), can help to correlate specific absorption features with the most stable molecular conformations in the solid state or in solution.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction of Compound and Derivatives
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate the electron density map of the molecule, which in turn reveals the atomic positions.
Hypothetical Crystallographic Data for this compound (Based on typical values for similar organic molecules)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~14.1 |
| β (°) | ~95.0 |
| Volume (ų) | ~1200 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, we would anticipate the analysis to focus on:
C-H···O interactions: Weak hydrogen bonds between the hydrogen atoms of the aromatic ring or alkyl chains and the oxygen atoms of the ether linkages on neighboring molecules.
Halogen bonding: The potential for the bromine atom to act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules.
π-π stacking: The possibility of aromatic rings stacking on top of each other, which is a common packing motif for benzene derivatives.
Understanding these interactions is crucial as they govern the material's bulk properties, such as melting point, solubility, and stability.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A robust HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.
Method development would involve a systematic approach to optimizing the separation of the target compound from any starting materials, byproducts, or degradation products. This typically includes:
Column Selection: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, would likely be chosen for the separation of this moderately polar compound sielc.comsielc.com.
Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as water with a small amount of phosphoric or formic acid) would be used. The ratio of these solvents would be adjusted to achieve the desired retention time and resolution sielc.comsielc.com.
Detector Selection: A UV detector set at a wavelength where the benzene ring strongly absorbs (e.g., 225 nm) would be appropriate for detection google.com.
Once developed, the method would be validated according to established guidelines to demonstrate its suitability for its intended purpose. This would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | Purospher® STAR RP-18e (150 x 4.6 mm, 3 µm) google.com |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 225 nm google.com |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This validated HPLC method would then serve as a reliable tool for quality control, ensuring the purity of each synthesized batch of this compound and for tracking the consumption of reactants and formation of the product during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile byproducts that may arise during the synthesis of this compound. The manufacturing process, typically a Williamson ether synthesis, involves the reaction of 4-ethoxyphenol (B1293792) with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base. While this method is generally efficient, side reactions can lead to the formation of volatile impurities that can be effectively characterized using GC-MS.
The primary principle of GC-MS involves the separation of volatile compounds in the gas phase, followed by their detection and identification based on their mass-to-charge ratio. In the context of analyzing byproducts from the synthesis of this compound, this technique offers high sensitivity and specificity, allowing for the detection of trace-level impurities.
Theoretical Framework of Byproduct Formation
The synthesis of this compound is predicated on the Williamson ether synthesis, a well-established S\textsubscript{N}2 reaction. The intended reaction involves the nucleophilic attack of the 4-ethoxyphenoxide ion on one of the electrophilic carbon atoms of 1,2-dibromoethane.
However, competing reactions can occur, leading to the formation of volatile byproducts. The most common side reaction is an E2 elimination, which is favored under certain conditions, such as steric hindrance or the use of a strong, bulky base. In this elimination pathway, a proton is abstracted from a carbon adjacent to the bromine atom, resulting in the formation of a double bond and the expulsion of the bromide ion.
Identification of Potential Volatile Byproducts
Based on the reactants and the potential for side reactions, several volatile byproducts can be anticipated in the synthesis of this compound. These include unreacted starting materials and products of elimination and substitution side reactions.
A hypothetical GC-MS analysis of a crude reaction mixture could reveal the presence of the following volatile compounds:
Vinyl Bromide: Formed via an E2 elimination reaction of 1,2-dibromoethane. As a highly volatile compound, it would exhibit a short retention time in the gas chromatogram.
4-Ethoxyphenol: Unreacted starting material. Its presence would indicate an incomplete reaction.
1,2-Dibromoethane: Unreacted starting material. Due to its volatility, it would elute relatively early from the GC column.
1,2-Di(4-ethoxyphenoxy)ethane: A potential byproduct formed if both bromine atoms of 1,2-dibromoethane react with 4-ethoxyphenoxide. Due to its higher molecular weight and boiling point, this compound would have a significantly longer retention time compared to the more volatile byproducts.
Vinyl Ethyl Ether: This could potentially form from the reaction of the ethoxide (if ethanol is used as a solvent and deprotonated) with vinyl bromide.
GC-MS Analytical Parameters and Expected Data
A typical GC-MS analysis for these byproducts would employ a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points. The temperature of the GC oven would be programmed to start at a low temperature and gradually increase to ensure the separation of both highly volatile and less volatile compounds.
The mass spectrometer would then ionize the eluted compounds, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum for each compound is a unique fingerprint, allowing for its identification by comparison with spectral libraries or through manual interpretation of the fragmentation patterns.
Below is an interactive data table summarizing the hypothetical GC-MS data for the potential volatile byproducts in the synthesis of this compound.
| Compound Name | Predicted Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Vinyl Bromide | Low | 106, 108 (M\textsuperscript{+}), 27 |
| 1,2-Dibromoethane | Low-Medium | 186, 188, 190 (M\textsuperscript{+}), 107, 109 |
| 4-Ethoxyphenol | Medium | 138 (M\textsuperscript{+}), 110, 81 |
| 1,2-Di(4-ethoxyphenoxy)ethane | High | 302 (M\textsuperscript{+}), 137, 109, 81 |
| Vinyl Ethyl Ether | Low | 72 (M\textsuperscript{+}), 57, 45, 29 |
This data is hypothetical and intended for illustrative purposes. Actual retention times and fragmentation patterns may vary depending on the specific GC-MS conditions.
The detailed analysis of these volatile byproducts by GC-MS is crucial for optimizing the reaction conditions to minimize their formation and to ensure the purity of the final this compound product. By understanding the impurity profile, chemists can adjust parameters such as reaction time, temperature, and the choice of base to favor the desired S\textsubscript{N}2 reaction over competing side reactions.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The classical synthesis of 1-(2-bromoethoxy)-4-ethoxybenzene and related bromoalkoxyarenes typically relies on the Williamson ether synthesis. Future research will focus on evolving this century-old reaction into a more environmentally benign process. Key areas of development include the adoption of alternative energy sources and catalyst systems that minimize waste and energy consumption.
Microwave and ultrasound irradiation are prominent technologies that can drastically accelerate chemical reactions. rsc.orgtsijournals.com The combined use of microwave and ultrasound has been shown to be a highly efficient method for Williamson ether synthesis, often eliminating the need for phase-transfer catalysts and organic solvents. rsc.orgrsc.orgresearchgate.net Research in this area could optimize conditions for the synthesis of this compound, potentially using water as a solvent, which aligns with the principles of green chemistry. rsc.org Studies have demonstrated that microwave-assisted protocols can reduce reaction times from hours to mere minutes and significantly improve yields. wikipedia.org
Further greening of the synthesis can be achieved by exploring novel catalytic systems. This includes the use of catalysts derived from renewable resources, such as those from waste banana peels, which have been successfully used in microwave-assisted ether synthesis. benthamdirect.com Additionally, phase-transfer catalysis (PTC) remains a powerful technique for achieving milder reaction conditions, as it facilitates the reaction between the aqueous and organic phases without requiring harsh, anhydrous solvents. acs.orgphasetransfercatalysis.comnumberanalytics.com
Table 1: Comparison of Synthetic Methodologies for Williamson Ether Synthesis
| Feature | Conventional Method | Greener Alternatives |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound rsc.orgrsc.org |
| Solvent | Organic solvents (e.g., DMF, Acetonitrile) | Water, Green solvents, Solvent-free rsc.orgtsijournals.combenthamdirect.com |
| Catalyst | Often requires phase-transfer catalysts | Catalyst-free (with MW/US), Bio-based catalysts rsc.orgbenthamdirect.com |
| Reaction Time | Several hours wikipedia.org | Minutes tsijournals.comwikipedia.org |
| Conditions | Often requires anhydrous conditions | Milder conditions, tolerates water acs.orgnumberanalytics.com |
Exploration of Novel Catalytic Transformations Involving Bromoethoxybenzenes
The synthetic utility of this compound is largely defined by the reactivity of its aryl bromide moiety in cross-coupling reactions. While the compound is a prime candidate for such transformations, a systematic exploration of its potential across the spectrum of modern palladium-catalyzed reactions is a key future direction. These reactions are foundational in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester. organic-chemistry.org Future work should investigate the coupling of this compound with a wide array of aryl, alkyl, and vinyl boronic acids to generate a library of complex biaryl and substituted styrene (B11656) derivatives. organic-chemistry.orgnih.govfrontiersin.org The development of catalyst systems effective for this specific substrate would be a significant contribution. princeton.edu
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Exploring the reactivity of this compound in intramolecular and intermolecular Heck reactions could yield novel stilbene (B7821643) analogues and other vinylated aromatic compounds. libretexts.orgyoutube.com The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been shown to improve yields and chemoselectivity in Heck reactions. beilstein-journals.org
Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgyoutube.com Applying this reaction to this compound could provide facile access to a range of N-aryl amines, which are important structures in pharmaceuticals and organic electronic materials. libretexts.orgorganic-chemistry.orgnih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Potential Products from this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) | Substituted biaryls and stilbenes |
| Heck Reaction | Alkene | C(sp²) - C(sp²) | Substituted vinyl arenes |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C(sp²) - N | N-Aryl amines and derivatives |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These platforms offer superior control over reaction parameters, enhanced safety, and improved scalability.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is particularly well-suited for reactions involving hazardous reagents or intermediates. The electrochemical generation of bromine from hydrobromic acid in a flow reactor, for example, demonstrates a safer and more sustainable approach to bromination that could be adapted for syntheses involving bromoethoxybenzenes. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat transfer and precise temperature control, minimizing runaway reactions.
Automated synthesis platforms, which use robotics to perform multi-step reactions, could be employed to rapidly generate libraries of derivatives from this compound. nih.gov Such systems can execute a wide range of chemical reactions, including those under heating or microwave conditions, and are capable of performing the necessary purification steps. nih.gov Integrating the synthesis of bromoethoxybenzene (B12655237) derivatives into an automated platform would accelerate the discovery of new molecules with desirable properties for materials science or medicinal chemistry.
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab, saving significant time and resources. Future research should leverage these methods to design derivatives of this compound with tailored reactivity and function.
Using techniques like Density Functional Theory (DFT), researchers can predict how structural modifications—such as altering the length of the bromoalkoxy chain, changing the para-substituent, or adding groups to the aromatic ring—will impact the molecule's electronic structure, stability, and reactivity. For instance, calculations can predict the ease of oxidative addition to the C-Br bond, a key step in palladium-catalyzed coupling reactions, thereby guiding the design of substrates optimized for specific transformations.
Computational design can also be used to engineer molecules for specific applications. By calculating properties like redox potentials, it is possible to design derivatives for use in organic electronic devices or flow batteries. wikipedia.org Similarly, computational screening can identify derivatives with optimal geometries and electronic properties for forming advanced materials like liquid crystals or host-guest complexes. phasetransfercatalysis.com
Uncovering New Applications in Materials Science and Interdisciplinary Fields
The true potential of this compound and its analogues lies in their use as building blocks for functional materials. The presence of two distinct reactive sites—the aryl ring and the bromoethyl group—allows for programmed, stepwise functionalization to create complex architectures.
A significant area of future research is in the synthesis of macrocycles, particularly pillar[n]arenes. Pillararenes are a class of macrocyclic hosts with electron-rich cavities capable of forming complexes with a variety of guest molecules. rsc.org The related compound, 1,4-bis(2-bromoethoxy)benzene, has been used as a key monomer in the co-condensation synthesis of functionalized pillar researchgate.netarenes. rsc.orgrsc.org The bromoethoxy groups on the rim of the pillararene serve as crucial handles for post-synthesis modification, allowing for the attachment of other functional units and the design of sophisticated molecular receptors. rsc.orgresearchgate.net
The rigid aromatic core and flexible alkoxy chains of this compound also make it an attractive precursor for liquid crystals. Para-substituted benzoic acids and their derivatives are well-known to form liquid crystalline phases. nih.gov By incorporating the bromoethoxybenzene motif into larger, more complex molecular structures, researchers could develop novel nematic or smectic liquid crystals with unique thermal and optical properties. nih.gov Furthermore, bromoethoxy-functionalized chromophores have been synthesized for applications in nonlinear optics, indicating another potential avenue in advanced optical materials. wright.edu
Q & A
Q. Example protocol :
- Combine 4-ethoxyphenol (1 eq), 1,2-dibromoethane (1.2 eq), K₂CO₃ (2 eq), and acetonitrile.
- Reflux at 85°C for 12 hours.
- Purify via column chromatography (hexane:EtOAc = 4:1). Typical yields: 60–75% .
Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Answer:
- ¹H NMR :
- ¹³C NMR :
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 274 (C₁₀H₁₂BrO₂⁺) with isotopic patterns confirming bromine .
Advanced: How do electronic effects of substituents (e.g., -OCH₂CH₂Br vs. -OCH₃) impact reactivity in cross-coupling reactions?
Answer:
The bromoethoxy group acts as an electrophilic site for SN2 reactions or Suzuki couplings. Comparative studies show:
- Electron-withdrawing bromine enhances leaving-group ability, making it 3–5× more reactive than methoxy derivatives in Pd-catalyzed couplings.
- Steric hindrance : The ethoxy chain reduces reactivity by 20–30% compared to shorter alkyl chains (e.g., -OCH₂Br) due to restricted access to the reactive site .
Q. Stability Data :
| Condition | Half-Life (h) |
|---|---|
| pH 7, 25°C | 120 |
| pH 2, 25°C | 2 |
| pH 7, 100°C | 12 |
Advanced: What mechanistic insights explain the compound’s role as a fluorophore in fluorescence microscopy?
Answer:
The ethoxy and bromoethoxy groups induce:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
